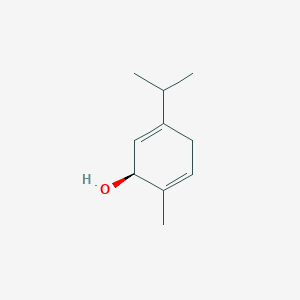

4-Amino-2,3-difluorobenzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related difluorobenzonitrile derivatives often involves halogen-exchange reactions, amidation, dehydration, and fluorination steps. A specific synthesis route for 3,4-difluorobenzonitrile, a closely related compound, has been reported, involving 3,4-dichlorobenzoyl chloride through a process that is amenable to industrial scale-up due to its high yield and effective management of potential issues such as polymerization and darkening (Cheng Zhi-ming, 2006). Such synthetic strategies highlight the feasibility of synthesizing 4-amino-2,3-difluorobenzonitrile through similar methodologies, with the amino group introduction likely occurring via an amination reaction of the corresponding difluorobenzonitrile precursor.

Molecular Structure Analysis

Molecular structure analysis of 4-aminobenzonitriles reveals significant insights into their conformational dynamics and electronic structure. For instance, 4-aminobenzonitrile derivatives have been shown to undergo ultrafast intramolecular charge transfer and have unique structural features such as twisted amino groups, which significantly influence their electronic properties and interactions (S. Druzhinin et al., 2008). These aspects are crucial for understanding the reactivity and potential applications of 4-amino-2,3-difluorobenzonitrile, as the presence of difluoro groups would further impact its electronic structure and properties.

Chemical Reactions and Properties

4-Aminobenzonitriles participate in various chemical reactions, leveraging the reactivity of both the amino and the benzonitrile functionalities. For example, they can engage in nitrosation reactions, intramolecular charge transfer processes, and can act as intermediates in the synthesis of complex organic molecules. The ability of 4-aminobenzonitriles to undergo efficient intramolecular charge transfer, as evidenced by their dual fluorescence in polar solvents, is a property of significant interest (W. Fuß et al., 2007). This characteristic might be exploited in designing fluorescence-based sensors or materials when considering the modifications introduced by the difluoro groups in 4-amino-2,3-difluorobenzonitrile.

Physical Properties Analysis

The physical properties of 4-amino-2,3-difluorobenzonitrile, such as solubility, melting point, and crystalline structure, would be influenced by its molecular structure. The presence of both amino and difluoro groups contributes to its polarity and potential hydrogen bonding capability, affecting its solubility in various solvents and its crystalline packing in the solid state. The study of closely related compounds, such as microhydrated aminobenzonitrile cations, provides insights into the solvation effects and hydrogen bonding patterns that might be expected for 4-amino-2,3-difluorobenzonitrile in various environments (M. Schmies et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-amino-2,3-difluorobenzonitrile, such as its reactivity towards electrophiles and nucleophiles, are central to its applications in synthetic chemistry. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation, while the difluorobenzonitrile moiety may undergo reactions typical of nitriles, including hydrolysis and reduction. The study of related aminobenzonitriles has shown that the electronic nature of substituents significantly affects their reactivity and the stability of reaction intermediates (Dmitrij Rappoport & F. Furche, 2004).

Applications De Recherche Scientifique

Solar Energy Materials

A perfluorinated compound similar to 4-Amino-2,3-difluorobenzonitrile, used as an additive in polymer solar cells, enhanced power conversion efficiency by facilitating ordering of the polymer chains, increasing absorbance, and improving hole mobility (Jeong et al., 2011).

Crystal Packing Analysis

Studies on the crystal packing and structure of 4-Aminobenzonitriles, a related compound, provide insights into the molecular geometry and interaction in crystals (Heine et al., 1994).

Biological Evaluation

2-Aminobenzonitrile, a starting material for derivatives including 4-Amino-2,3-difluorobenzonitrile, is used in synthesizing biologically active compounds, demonstrating potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).

Infrared Spectroscopy

Research on 4-Aminobenzonitrile derivatives has provided insights into hydrogen bonding and the electronic nature of molecules through infrared spectroscopy (Sakota et al., 2001).

Charge Transfer in Excited States

Studies on 4-Aminobenzonitriles contribute to understanding the excited state intramolecular charge transfer and dual fluorescence in molecules (Zachariasse et al., 1996).

Chemical Reactions with Metalloid Compounds

Research on aminobenzonitriles, including 4-Aminobenzonitrile, has explored their reactions with metalloid compounds like halogenoboranes, contributing to the understanding of chemical reactions and product formation (Meller et al., 1974).

Antiviral Drug Development

Base pairs with 4-Amino-3-nitrobenzonitrile, a related compound, have been investigated for potential antiviral applications, demonstrating properties suitable for disrupting DNA/RNA helix formation (Palafox et al., 2022).

Corrosion Inhibition

Derivatives of 2-Aminobenzene-1,3-dicarbonitriles, related to 4-Amino-2,3-difluorobenzonitrile, have been studied for their corrosion inhibition properties on mild steel, offering potential applications in material protection (Verma et al., 2015).

Intermediate in Herbicide Production

3,4-Difluorobenzonitrile, similar to 4-Amino-2,3-difluorobenzonitrile, is an intermediate in the synthesis of the selective herbicide cyhalofop butyl (Cheng, 2006).

Antitumor Activity

Compounds synthesized from derivatives of difluorobenzonitrile, like 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide, have shown distinct inhibitory capacity against cancer cell lines, suggesting potential in cancer treatment (Ji et al., 2018).

Charge Transfer and Internal Conversion Studies

Research into tetrafluoro-aminobenzonitriles, related to 4-Amino-2,3-difluorobenzonitrile, aids in understanding ultrafast intramolecular charge transfer and internal conversion processes in molecules (Galievsky et al., 2005).

Safety And Hazards

4-Amino-2,3-difluorobenzonitrile is classified as a dangerous substance . It has hazard statements H301-H315-H319-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

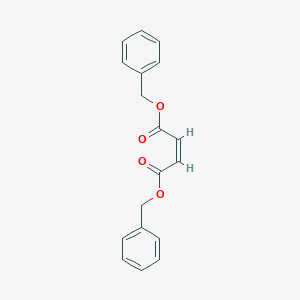

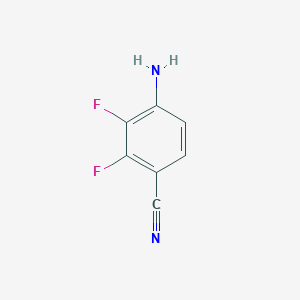

IUPAC Name |

4-amino-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITORLJYAUMNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562302 | |

| Record name | 4-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,3-difluorobenzonitrile | |

CAS RN |

112279-71-7 | |

| Record name | 4-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)